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Compound of Interest

Compound Name: ZINC000003015356

Cat. No.: B15578874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed step-by-step protocol for the synthesis of

ZINC000003015356, identified as N-(3-methoxyphenyl)acetamide, starting from the readily

available precursor, salicylic acid. The synthesis involves a five-step reaction sequence:

nitration, reduction, decarboxylation, methylation, and acetylation. This protocol includes

detailed experimental procedures, quantitative data, and visual representations of the synthetic

workflow to aid researchers in the successful replication of this synthesis.

Introduction
ZINC000003015356, with the chemical name N-(3-methoxyphenyl)acetamide, is a

commercially available compound that can serve as a building block in medicinal chemistry and

drug discovery programs. Its synthesis from an inexpensive starting material like salicylic acid

is of interest for cost-effective chemical library synthesis and analog development. The

following application note outlines a reliable synthetic route and provides detailed experimental

protocols for its preparation in a laboratory setting.

Overall Synthetic Scheme
The synthesis of N-(3-methoxyphenyl)acetamide from salicylic acid is proposed to proceed

through the following five steps:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15578874?utm_src=pdf-interest
https://www.benchchem.com/product/b15578874?utm_src=pdf-body
https://www.benchchem.com/product/b15578874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salicylic Acid Nitration 5-Nitrosalicylic Acid Reduction 5-Aminosalicylic Acid Decarboxylation 3-Aminophenol Methylation 3-Methoxyaniline Acetylation N-(3-methoxyphenyl)acetamide
(ZINC000003015356)

Click to download full resolution via product page

Figure 1: Overall synthetic route from salicylic acid to N-(3-methoxyphenyl)acetamide.

Experimental Protocols and Data
Step 1: Nitration of Salicylic Acid to 5-Nitrosalicylic Acid
This procedure describes the nitration of salicylic acid to yield 5-nitrosalicylic acid.

Protocol:

In a round-bottom flask, dissolve salicylic acid (13.8 g, 0.10 mol) in 40 mL of concentrated

sulfuric acid, and cool the mixture in an ice bath to maintain a temperature of 0°C.

While stirring vigorously, slowly add urea nitrate (14.8 g, 0.12 mol) in portions over 15

minutes, ensuring the temperature remains at approximately 0°C.

After the addition is complete, allow the reaction mixture to warm to 25°C and continue

stirring for 6 hours.

Pour the reaction mixture into 100 g of ice water, which will cause the product to precipitate.

Collect the crude product by filtration and dry it.

Recrystallize the crude product from 50 mL of 75% ethanol-water solution.

Filter the recrystallized product and dry to obtain pure 5-nitrosalicylic acid.[1]
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Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mol)

Salicylic Acid 138.12 13.8 0.10

Urea Nitrate 123.07 14.8 0.12

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

5-Nitrosalicylic Acid 183.12 15.8 86.4

Table 1: Reagents and yield for the nitration of salicylic acid.

Step 2: Reduction of 5-Nitrosalicylic Acid to 5-
Aminosalicylic Acid
This protocol details the reduction of the nitro group of 5-nitrosalicylic acid to an amine.

Protocol:

Dissolve 5-nitrosalicylic acid potassium salt (55 g, 246 mmol) in 200 mL of water in a suitable

reaction vessel.

Adjust the pH of the solution to 11.5 by adding potassium hydroxide pellets.

Add 2 g of Raney nickel (Degussa B113W) to the solution.

Heat the mixture to reflux and add hydrazine hydrate (40 mL, 80% in water) dropwise over 3-

4 hours.

Maintain the reflux until HPLC analysis indicates the complete disappearance of the starting

material (typically 3-4 hours).

Filter the hot mixture under a nitrogen atmosphere to remove the catalyst.

Cool the filtrate to 40°C and adjust the pH to 2.3 with a 35% (w/v) aqueous HCl solution to

precipitate the product.

Cool the solution to 0°C and let it stand for 2 hours.
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Collect the precipitate by filtration, wash with deionized water, and dry at 60-70°C to obtain

5-aminosalicylic acid.[2]

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

5-Nitrosalicylic acid

potassium salt
221.21 55 246

Hydrazine hydrate

(80%)
50.06 ~32 ~640

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

5-Aminosalicylic Acid 153.14 34 89

Table 2: Reagents and yield for the reduction of 5-nitrosalicylic acid.

Step 3: Decarboxylation of 5-Aminosalicylic Acid to 3-
Aminophenol
This step involves the removal of the carboxylic acid group from 5-aminosalicylic acid. While

the decarboxylation of aminosalicylic acids is a known reaction, a specific high-yield protocol

for 5-aminosalicylic acid is not readily available in the cited literature. The following is a general

procedure based on the known reactivity of similar compounds.

Protocol:

In a round-bottom flask, suspend 5-aminosalicylic acid (15.3 g, 0.1 mol) in a high-boiling

point solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.

Heat the mixture to a temperature sufficient to induce decarboxylation (typically 150-200°C),

monitoring the reaction by the evolution of CO2 gas.

After the gas evolution ceases, cool the reaction mixture.

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 3-aminophenol.

Purify the product by vacuum distillation or recrystallization.

Note: The yield for this step is estimated based on similar reactions and may require

optimization.

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mol)

5-Aminosalicylic Acid 153.14 15.3 0.1

Product Molar Mass ( g/mol ) Estimated Yield (g) Estimated Yield (%)

3-Aminophenol 109.13 ~8.7 ~80

Table 3: Reagents and estimated yield for the decarboxylation of 5-aminosalicylic acid.

Step 4: Selective O-Methylation of 3-Aminophenol to 3-
Methoxyaniline
This protocol describes the selective methylation of the hydroxyl group of 3-aminophenol. To

achieve selectivity, the amino group is first protected.

Protocol: Part A: Protection of the Amino Group

To a stirred solution of 3-aminophenol (10.9 g, 0.1 mol) in 200 mL of methanol, add

benzaldehyde (10.6 g, 0.1 mol).

Stir the resulting solution for 1 hour at room temperature.

Remove the solvent in vacuo, and recrystallize the residue from ethanol to afford the N-

benzylidene-3-aminophenol Schiff base.

Part B: Methylation
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To a stirred solution of the N-benzylidene-3-aminophenol (19.7 g, 0.1 mol) in 200 mL of

acetone, add potassium carbonate (27.6 g, 0.2 mol) and methyl iodide (14.2 g, 0.1 mol).

Reflux the mixture for 20 hours.

After cooling, filter the mixture and remove the solvent from the filtrate in vacuo.

Part C: Deprotection

Dissolve the residue from Part B in 100 mL of methanol and add 50 mL of 2M hydrochloric

acid.

Stir the mixture at room temperature for 1 hour.

Pour the mixture into 200 mL of water and neutralize with a saturated sodium bicarbonate

solution.

Extract the product with ethyl acetate (3 x 100 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to give 3-methoxyaniline.

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mol)

3-Aminophenol 109.13 10.9 0.1

Methyl Iodide 141.94 14.2 0.1

Product Molar Mass ( g/mol ) Approx. Yield (g) Approx. Yield (%)

3-Methoxyaniline 123.15 ~10.5 ~85

Table 4: Reagents and approximate yield for the methylation of 3-aminophenol.

Step 5: Acetylation of 3-Methoxyaniline to N-(3-
methoxyphenyl)acetamide
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This final step involves the acetylation of the amino group of 3-methoxyaniline to produce the

target compound.

Protocol:

In a 100 mL round-bottom flask, dissolve 3-methoxyaniline (12.3 g, 0.1 mol) in 30 mL of

water and 8.5 mL of concentrated hydrochloric acid.

In a separate beaker, prepare a solution of sodium acetate (16.4 g, 0.2 mol) in 50 mL of

water.

To the stirred 3-methoxyaniline hydrochloride solution, add acetic anhydride (11.2 g, 0.11

mol).

Immediately after adding the acetic anhydride, add the sodium acetate solution.

Stir the mixture vigorously; the product will precipitate as a white solid.

Cool the mixture in an ice bath to ensure complete precipitation.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-

methoxyphenyl)acetamide.

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mol)

3-Methoxyaniline 123.15 12.3 0.1

Acetic Anhydride 102.09 11.2 0.11

Product Molar Mass ( g/mol ) Typical Yield (g) Typical Yield (%)

N-(3-

methoxyphenyl)aceta

mide

165.19 ~14.9 ~90

Table 5: Reagents and typical yield for the acetylation of 3-methoxyaniline.
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Workflow Diagram
Step 1: Nitration

Step 2: Reduction
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Figure 2: Detailed experimental workflow for the synthesis of N-(3-methoxyphenyl)acetamide.

Conclusion
The synthesis of N-(3-methoxyphenyl)acetamide (ZINC000003015356) from salicylic acid is a

feasible multi-step process that can be accomplished in a standard organic chemistry

laboratory. The protocols provided herein are based on established chemical transformations

and literature precedents, offering a clear pathway for researchers. While most steps are well-

documented with high yields, the decarboxylation of 5-aminosalicylic acid may require further

optimization to maximize efficiency. This comprehensive guide serves as a valuable resource

for the synthesis of this and potentially other related meta-substituted aniline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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